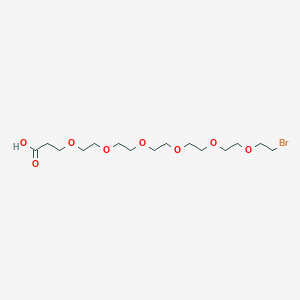

Br-PEG6-C2-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYMNNOFNSOFAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Br-PEG6-C2-acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG6-C2-acid, with the IUPAC name 1-bromo-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development.[1][2][3] Its structure, featuring a terminal bromide and a carboxylic acid separated by a six-unit polyethylene glycol (PEG) chain, provides a versatile platform for covalently linking different molecular entities. This guide offers an in-depth overview of the physicochemical properties, experimental characterization protocols, and a key application of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The distinct chemical functionalities at each end of the this compound molecule, combined with the hydrophilic nature of the PEG spacer, dictate its physicochemical behavior and utility as a linker. The terminal bromide serves as a reactive site for nucleophilic substitution, while the carboxylic acid is readily available for amide bond formation. The PEG chain enhances aqueous solubility, a crucial factor in biological applications.[4][5]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₉BrO₈ | |

| Molecular Weight | 417.29 g/mol | |

| CAS Number | 309916-91-4 | |

| IUPAC Name | 1-bromo-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid | |

| Appearance | Colorless to light yellow liquid or solid | Inferred from similar compounds |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water and polar organic solvents (e.g., DMF, DMSO) | Inferred from similar compounds |

| pKa (estimated) | ~4.5 | Inferred from similar PEG-carboxylic acids |

Application in PROTAC Synthesis: An Experimental Workflow

A primary application of this compound is in the construction of PROTACs. These are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

Accurate characterization of this compound and its conjugates is essential for ensuring purity and structural integrity. The following are detailed protocols for its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound by identifying the characteristic proton signals.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the appropriate spectral width, number of scans (e.g., 16-64), and relaxation delay.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

-

Spectral Analysis:

-

Expected Chemical Shifts (δ, ppm, estimated):

-

~3.7-3.5: A complex multiplet corresponding to the 24 protons of the PEG backbone (-O-CH₂-CH₂-O-).

-

~3.8 (t): A triplet corresponding to the two protons of the methylene group adjacent to the bromine atom (Br-CH₂-).

-

~3.6 (t): A triplet corresponding to the two protons of the methylene group adjacent to the ester oxygen (-O-CH₂-CH₂-COOH).

-

~2.6 (t): A triplet corresponding to the two protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).

-

~11-12 (br s): A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with water in the solvent.

-

-

The following diagram outlines the workflow for NMR analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Objective: To determine the purity and confirm the molecular weight of this compound.

Materials:

-

This compound sample

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.

-

LC Method:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the compound.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 1-5 µL

-

-

MS Method:

-

Ionization Mode: Positive or negative electrospray ionization (ESI). In positive mode, expect to see [M+H]⁺ and [M+Na]⁺ adducts. In negative mode, expect [M-H]⁻.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

-

Capillary Voltage, Gas Flow, and Temperatures: Optimize these parameters for the specific instrument to achieve maximum signal intensity.

-

-

Data Analysis:

-

Extract the total ion chromatogram (TIC) to assess the purity of the sample.

-

Examine the mass spectrum of the main peak to identify the molecular ions.

-

Expected m/z values:

-

[M+H]⁺: ~417.10 (for ⁷⁹Br) and ~419.10 (for ⁸¹Br) with approximately equal intensity.

-

[M+Na]⁺: ~439.08 (for ⁷⁹Br) and ~441.08 (for ⁸¹Br) with approximately equal intensity.

-

[M-H]⁻: ~415.09 (for ⁷⁹Br) and ~417.09 (for ⁸¹Br) with approximately equal intensity.

-

-

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and bioconjugation. Its well-defined structure and dual functionality, coupled with the beneficial properties of the PEG linker, make it an ideal building block for the synthesis of complex molecules such as PROTACs. The experimental protocols outlined in this guide provide a solid foundation for the characterization and quality control of this important chemical entity.

References

Br-PEG6-C2-acid structure and chemical formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG6-C2-acid is a heterobifunctional chemical linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. This linker, characterized by a bromo group at one end and a carboxylic acid at the other, connected by a six-unit polyethylene glycol (PEG) chain, offers a versatile platform for the synthesis of these targeted protein degraders. The PEG component enhances solubility and provides the necessary spatial orientation for the PROTAC to effectively bring together a target protein and an E3 ubiquitin ligase, initiating the process of protein degradation.

Chemical Structure and Properties

The structure of this compound consists of a bromoethyl group linked to a hexaethylene glycol spacer, which is in turn connected to a propanoic acid moiety.

Chemical Formula: C15H29BrO8[1]

Synonyms: Br-PEG6-COOH, Bromo-PEG6-Propionic acid[2]

Below is a table summarizing the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 309916-91-4 | [1][2] |

| Molecular Weight | 417.29 g/mol | [1] |

| Exact Mass | 416.1000 | |

| Purity | ≥95% | |

| Elemental Analysis | C: 43.17%, H: 7.01%, Br: 19.15%, O: 30.67% |

Experimental Protocols

The primary application of this compound is in the synthesis of PROTACs, where it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The carboxylic acid end of the linker is typically conjugated to an amine-containing molecule through an amide bond, while the bromo end can react with nucleophiles.

General Protocol for Amide Bond Formation with an Amine-Containing Ligand

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine.

Materials:

-

This compound

-

Amine-containing ligand (e.g., a small molecule binder for the target protein)

-

Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Reaction vessel

-

Stirring equipment

-

Purification system (e.g., flash chromatography or HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.

-

-

Coupling with Amine-Containing Ligand:

-

In a separate vessel, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF or DCM.

-

Add DIPEA (2-3 equivalents) to the amine solution.

-

Slowly add the solution of the activated this compound to the amine solution.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by analytical techniques such as TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product is then purified using an appropriate method, such as flash column chromatography or preparative HPLC, to yield the desired bromo-PEG-linked ligand.

-

Role in PROTAC-Mediated Protein Degradation

In a PROTAC molecule, the this compound linker plays a crucial role in facilitating the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. The flexibility and length of the PEG chain are critical for allowing the two ends of the PROTAC to simultaneously bind to their respective protein partners, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The following diagram illustrates the general workflow of PROTAC synthesis using this compound and its mechanism of action.

Caption: Workflow of PROTAC synthesis using this compound and its mechanism of action.

References

Applications of PEG linkers in targeted protein degradation

An In-depth Technical Guide on the Applications of PEG Linkers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals.

Introduction: A New Paradigm in Therapeutics

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable."[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own machinery to selectively eliminate target proteins.[3] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase.[4][5] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

A PROTAC molecule is comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a chemical linker connecting the two. While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase). Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

PROTACs leverage the ubiquitin-proteasome pathway (UPP), the primary mechanism for regulated protein degradation in eukaryotic cells. This pathway is essential for maintaining protein homeostasis and controlling the levels of key regulatory proteins involved in processes like cell cycle progression and signal transduction. The process of tagging a protein for degradation involves a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the target protein. The human genome encodes over 600 E3 ligases, providing specificity to the degradation process.

The attachment of a polyubiquitin chain, typically linked via lysine 48 (K48), serves as the recognition signal for the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.

References

- 1. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Conjugation of Br-PEG6-C2-acid to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other molecules. PEGylation can improve pharmacokinetics by increasing stability, solubility, and circulation half-life, while reducing immunogenicity. This document provides a detailed protocol for the conjugation of a bifunctional PEG linker, Br-PEG6-C2-acid, to a molecule containing a primary amine using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

The this compound linker possesses a terminal carboxylic acid for conjugation to primary amines and a bromo group for subsequent reactions, making it a versatile tool in the development of bioconjugates and antibody-drug conjugates (ADCs). The following protocol outlines the necessary reagents, step-by-step procedures for conjugation and purification, and methods for characterizing the final conjugate.

Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between the carboxylic acid of this compound and a primary amine on the molecule of interest.

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1]

-

Formation of a Semi-Stable NHS Ester and Subsequent Amide Bond Formation: To improve the reaction efficiency and stability in aqueous solutions, NHS is added to convert the unstable O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[1]

Experimental Protocols

Materials and Reagents

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[2][3]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 7.2-8.0.[1] Avoid buffers containing primary amines like Tris or glycine.

-

Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system: Size-exclusion chromatography (SEC) / desalting column, dialysis cassettes, or reverse-phase HPLC.

-

Characterization instruments: SDS-PAGE, Mass Spectrometry (MS), HPLC.

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Amine-Containing Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. Allow reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.

Conjugation Protocol

This protocol is a general guideline and may require optimization based on the specific properties of the amine-containing molecule.

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of this compound.

-

Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Primary Amine:

-

Add the activated this compound NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 20-fold molar excess of the activated linker to the target molecule is a common starting point, but this should be optimized for the desired degree of labeling.

-

The activation reaction is most efficient at pH 4.5-7.2, while the reaction with primary amines is most efficient at pH 7-8. For optimal results, the pH of the reaction mixture can be raised to 7.2-7.5 with Coupling Buffer just before adding the amine-containing substrate.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

Purification of the Conjugate

Excess reagents and byproducts must be removed to obtain a pure conjugate. The choice of purification method depends on the size and properties of the conjugate.

-

Size-Exclusion Chromatography (SEC) / Desalting Columns: This is an effective method for removing low molecular weight byproducts and unreacted PEG linker from larger protein or peptide conjugates.

-

Dialysis: For larger conjugates, dialysis against an appropriate buffer (e.g., PBS) can be used to remove small molecule impurities.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is suitable for purifying smaller peptide and small molecule conjugates and can also be used for analytical characterization.

-

Membrane Centrifugation / Ultrafiltration: These methods separate molecules based on their molecular weight and are useful for concentrating the sample and removing small impurities.

Characterization of the Conjugate

After purification, the conjugate should be characterized to confirm successful conjugation and determine the degree of labeling.

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugates, an increase in molecular weight compared to the unconjugated protein will be visible on the gel, indicating successful PEGylation.

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF or LC-MS can be used to determine the precise molecular weight of the conjugate and calculate the number of PEG linkers attached.

-

HPLC Analysis: Techniques like SEC-HPLC or RP-HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.

Quantitative Data Summary

The following table provides a summary of typical molar excess ranges and reaction times for the conjugation protocol. These values should be optimized for each specific application.

| Parameter | Recommended Range | Reference |

| EDC to this compound Molar Excess | 2 - 5 fold | |

| NHS to this compound Molar Excess | 1.2 - 2 fold | |

| Activated Linker to Amine Molecule Molar Excess | 1.5 - 20 fold | |

| Activation Time | 15 - 30 minutes | |

| Conjugation Time | 2 hours at RT or Overnight at 4°C | |

| Quenching Time | 15 - 30 minutes |

Visualizing the Workflow

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the conjugation of this compound to a primary amine.

Caption: Chemical reaction pathway for EDC/NHS mediated amine coupling.

Caption: Experimental workflow for this compound conjugation.

References

A Step-by-Step Guide to Utilizing Br-PEG6-C2-acid in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2][3] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1][4]

Among the various types of linkers, those based on polyethylene glycol (PEG) are frequently employed to enhance the physicochemical properties of PROTACs. The Br-PEG6-C2-acid linker is a versatile building block for PROTAC synthesis, featuring a six-unit PEG chain to improve solubility, a terminal carboxylic acid for amide bond formation, and a bromo group for conjugation to a ligand. This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC using this compound.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound is a modular process that involves the sequential coupling of the linker with the E3 ligase ligand and the target protein ligand. The bifunctional nature of the this compound allows for two main synthetic routes:

-

Route 1: The carboxylic acid end of the linker is first coupled to the E3 ligase ligand, followed by the reaction of the bromo-terminus with the POI ligand.

-

Route 2: The bromo-terminus of the linker is first reacted with the POI ligand, followed by the coupling of the carboxylic acid with the E3 ligase ligand.

The choice of route depends on the functional groups present on the ligands and their compatibility with the reaction conditions. A common strategy involves amide bond formation to connect the linker to an amine-functionalized ligand and a nucleophilic substitution reaction to attach the bromo-end of the linker to a nucleophile (e.g., a phenol or amine) on the other ligand.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked E3 Ligase-Linker Intermediate

This protocol describes the coupling of an amine-containing E3 ligase ligand (e.g., pomalidomide derivative) with the carboxylic acid moiety of this compound.

Reagents and Materials:

-

Amine-functionalized E3 Ligase Ligand (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen atmosphere, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF.

-

To this solution, add this compound.

-

Add HATU and DIPEA to the reaction mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Continue stirring the reaction at room temperature overnight.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

Protocol 2: Synthesis of the Final PROTAC via Nucleophilic Substitution

This protocol details the coupling of the bromo-terminated E3 ligase-linker intermediate with a POI ligand containing a nucleophilic group (e.g., a phenolic hydroxyl group, as found in the BRD4 inhibitor JQ1).

Reagents and Materials:

-

E3 Ligase-Linker Intermediate (from Protocol 1) (1.0 eq)

-

POI Ligand with a nucleophilic handle (e.g., (+)-JQ1) (1.2 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the POI ligand in anhydrous DMF, add K2CO3 and stir the mixture at room temperature for 30 minutes.

-

Add a solution of the E3 ligase-linker intermediate in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

Quantitative Data Summary

The following table summarizes representative quantitative data for PROTAC synthesis and activity, compiled from various sources to provide a general reference. Actual yields and potencies will vary depending on the specific ligands and reaction conditions used.

| Parameter | Value | Reference |

| Synthesis Yields | ||

| Amide Coupling Step | 60-90% | General literature values |

| Nucleophilic Substitution | 40-70% | General literature values |

| Final PROTAC Purity | >95% (after purification) | |

| Biological Activity | ||

| DC50 (Half-maximal degradation concentration) | 1 nM - 10 µM | |

| Dmax (Maximum degradation) | >90% |

Signaling Pathway and Experimental Workflow

PROTAC Mechanism of Action

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

Caption: The experimental workflow for PROTAC synthesis using this compound.

References

Application Notes and Protocols for Protein Labeling via Amide Bond Formation with Br-PEG6-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a critical tool in basic research and drug development. The covalent attachment of molecules such as polyethylene glycol (PEG) can enhance the therapeutic properties of proteins by increasing their stability, solubility, and in vivo half-life. This document provides detailed application notes and protocols for the use of Br-PEG6-C2-acid, a heterobifunctional linker, for the orthogonal labeling of proteins.

This compound possesses two distinct reactive functionalities: a carboxylic acid and a bromo group. This allows for a controlled, two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as the ε-amino group of lysine residues, to form a stable amide bond. The bromo group can subsequently react with a nucleophile, most commonly the thiol group of a cysteine residue, via an alkylation reaction. This orthogonal approach enables the precise and efficient conjugation of two different molecules to a protein or the site-specific labeling of proteins at two distinct locations.

Principle of the Method

The protein labeling strategy using this compound involves a two-step sequential process:

-

Amine-reactive Conjugation: The carboxylic acid moiety of this compound is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester that readily reacts with primary amines on the protein surface (e.g., lysine residues or the N-terminus) to form a stable amide bond. This step is typically performed at a slightly acidic to neutral pH (6.0-7.5).

-

Thiol-reactive Conjugation: Following the initial labeling of amine groups, the bromo-functionalized protein can be purified to remove excess reagents. The bromo group is then available for reaction with a thiol-containing molecule or a cysteine residue on the same or a different protein. This alkylation reaction proceeds efficiently at a slightly basic pH (7.5-8.5) to form a stable thioether bond.

This sequential approach minimizes the formation of undesirable cross-linked products that can occur with homobifunctional crosslinkers.

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Activation of this compound

| Protein Concentration | Molar Excess of this compound to Protein | Molar Excess of EDC to this compound | Molar Excess of NHS to this compound |

| > 5 mg/mL | 10-20 fold | 1.5-2 fold | 1.5-2 fold |

| 1-5 mg/mL | 20-50 fold | 2-3 fold | 2-3 fold |

| < 1 mg/mL | 50-100 fold | 3-5 fold | 3-5 fold |

Table 2: Optimization of Reaction Conditions for Amide Bond Formation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| pH (Activation) | 5.5 | 6.0 | 6.5 | Optimal activation of carboxylic acid with minimal hydrolysis of NHS ester. |

| pH (Conjugation) | 7.2 | 7.5 | 8.0 | Efficient reaction of NHS ester with primary amines. |

| Temperature | 4°C | Room Temperature (20-25°C) | 37°C | Lower temperatures can reduce non-specific reactions and protein degradation. |

| Reaction Time | 1 hour | 2 hours | 4 hours | Longer reaction times can increase labeling efficiency but may also lead to protein degradation. |

Table 3: Reaction Conditions for Thiol-Alkylation with Bromo-PEGylated Protein

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| pH | 7.5 | 8.0 | 8.5 | Higher pH deprotonates the thiol group, increasing its nucleophilicity and reaction rate. |

| Temperature | Room Temperature (20-25°C) | 37°C | 4°C | Higher temperatures increase reaction rate but may compromise protein stability. |

| Reaction Time | 2 hours | 4 hours | Overnight | Sufficient time for the alkylation reaction to proceed to completion. |

| Molar Excess of Thiol-containing Molecule to Bromo-PEGylated Protein | 5-fold | 10-fold | 20-fold | A molar excess of the thiol-containing molecule drives the reaction to completion. |

Experimental Protocols

Materials and Reagents

-

Protein of interest (containing accessible lysine and/or cysteine residues)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Thiol Reaction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Protocol 1: Amine Labeling with this compound

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.

-

Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in Activation Buffer.

-

-

Protein Preparation:

-

Dissolve the protein in ice-cold Conjugation Buffer at a concentration of 1-10 mg/mL.

-

-

Activation of this compound:

-

In a separate microcentrifuge tube, combine the desired molar excess of this compound with the calculated amounts of EDC and NHS/Sulfo-NHS stock solutions in Activation Buffer.

-

Incubate the activation mixture for 15 minutes at room temperature.

-

-

Conjugation to Protein:

-

Add the freshly activated this compound solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next step (e.g., Thiol Reaction Buffer).

-

Protocol 2: Thiol-Alkylation of Bromo-PEGylated Protein

-

Thiol-containing Molecule Preparation:

-

Dissolve the thiol-containing molecule in Thiol Reaction Buffer. If the molecule is a protein with a free cysteine, ensure it is in a reduced state.

-

-

Conjugation Reaction:

-

Add the thiol-containing molecule to the purified Bromo-PEGylated protein at the desired molar ratio.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Purify the final protein conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove unreacted thiol-containing molecules and other byproducts.

-

Characterization of the Labeled Protein

The success of the labeling reaction can be assessed by various analytical techniques:

-

SDS-PAGE: A shift in the molecular weight of the protein band indicates successful PEGylation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the exact molecular weight of the conjugate, allowing for the determination of the degree of labeling (number of PEG linkers per protein molecule).[1][2][3][4][5]

-

HPLC (Size-Exclusion or Reverse-Phase): Can be used to separate the labeled protein from the unlabeled protein and to assess the purity of the conjugate.

Mandatory Visualization

References

Application Notes and Protocols for PROTAC Synthesis: Coupling of Br-PEG6-C2-acid with E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's composition and length are critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance their physicochemical properties.

This document provides detailed protocols and reaction conditions for the coupling of a bifunctional PEG linker, specifically bromo-PEG6-ethanoic acid (Br-PEG6-C2-acid), with an amine-functionalized E3 ligase ligand. This is a crucial step in the synthesis of many PROTACs. The most common method for this conjugation is through the formation of a stable amide bond.

PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves the recruitment of an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process is catalytic, as the PROTAC molecule can be recycled for multiple rounds of degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC typically involves a modular approach, where the POI ligand, the E3 ligase ligand, and the linker are synthesized or acquired separately and then coupled in a sequential manner. The following protocols detail the amide bond formation between this compound and an amine-containing E3 ligase ligand.

Protocol 1: Amide Coupling using HATU

This protocol is a widely used and efficient method for amide bond formation.

Materials and Reagents:

| Reagent | Molar Equivalent | Purpose |

| Amine-functionalized E3 Ligase Ligand | 1.0 eq | Starting material |

| This compound | 1.1 eq | Bifunctional linker |

| HATU | 1.2 eq | Coupling reagent |

| DIPEA | 3.0 eq | Base |

| Anhydrous DMF | - | Solvent |

| Nitrogen or Argon | - | Inert atmosphere |

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF.

-

Add HATU to the solution and stir for 5 minutes at room temperature.

-

Add DIPEA to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress using LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired Br-PEG6-E3 ligase ligand conjugate.

Illustrative Data for HATU Coupling:

| E3 Ligase Ligand | Linker | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Pomalidomide-NH2 | This compound | HATU | DIPEA | DMF | 16 | 25 | 75-85 |

| VH032-NH2 | This compound | HATU | DIPEA | DMF | 16 | 25 | 70-80 |

Note: Yields are illustrative and can vary based on the specific E3 ligase ligand and reaction scale.

Protocol 2: Amide Coupling using EDC/NHS

This method involves the activation of the carboxylic acid with EDC and NHS to form an active ester, which then reacts with the amine.

Materials and Reagents:

| Reagent | Molar Equivalent | Purpose |

| Amine-functionalized E3 Ligase Ligand | 1.0 eq | Starting material |

| This compound | 1.0 eq | Bifunctional linker |

| EDC | 1.5 eq | Coupling reagent |

| NHS | 1.2 eq | Additive to form active ester |

| DIPEA or TEA | 2.0 eq | Base |

| Anhydrous DMF or DCM | - | Solvent |

| Nitrogen or Argon | - | Inert atmosphere |

Procedure:

-

Under an inert atmosphere, dissolve this compound in anhydrous DMF or DCM.

-

Add EDC and NHS to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF or DCM and add the base (DIPEA or TEA).

-

Add the E3 ligase ligand solution to the pre-activated linker solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in Protocol 1 (steps 6-8).

-

Purify the product by flash column chromatography or preparative HPLC.

Illustrative Data for EDC/NHS Coupling:

| E3 Ligase Ligand | Linker | Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Pomalidomide-NH2 | This compound | EDC | NHS | DIPEA | DMF | 24 | 25 | 65-75 |

| VH032-NH2 | This compound | EDC | NHS | TEA | DCM | 24 | 25 | 60-70 |

Note: Yields are illustrative and can vary based on the specific E3 ligase ligand and reaction scale.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a PROTAC, starting from the coupling of the linker to the E3 ligase ligand.

Caption: General workflow for PROTAC synthesis.

Conclusion

The successful synthesis of PROTACs relies on efficient and reliable coupling methodologies. The protocols provided here for the amide bond formation between this compound and an amine-functionalized E3 ligase ligand represent standard and robust procedures in the field of targeted protein degradation. Researchers should optimize these conditions based on the specific properties of their E3 ligase ligand to achieve the best possible yields and purity. Careful monitoring of the reaction progress by LC-MS is highly recommended to determine the optimal reaction time. Subsequent purification is a critical step to ensure the quality of the final PROTAC molecule.

References

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]

- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing Br-PEG6-C2-Acid Conjugates: A Mass Spectrometry-Based Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Br-PEG6-C2-acid is a discrete PEG linker containing a bromine terminus for conjugation and a carboxylic acid for further functionalization, offering a defined and homogeneous linker for creating novel bioconjugates. Accurate and comprehensive characterization of these conjugates is crucial for ensuring product quality, efficacy, and safety. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation of these complex molecules.[1][2]

This application note provides detailed protocols for the characterization of this compound conjugates using two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS.

Core Principles of Mass Spectrometry for PEGylated Conjugates

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For PEGylated conjugates, MS provides critical information on:

-

Molecular Weight Confirmation: Verifying the successful conjugation and determining the exact molecular weight of the final product.

-

Degree of PEGylation: Identifying the number of PEG linkers attached to the target molecule.[1][2]

-

Heterogeneity Assessment: Evaluating the distribution of different PEGylated species.[3]

-

Structural Integrity: Confirming the structure of the conjugate through fragmentation analysis.

Experimental Workflow

The general workflow for the characterization of this compound conjugates by mass spectrometry involves several key stages, from sample preparation to data interpretation.

Figure 1. General experimental workflow for MS characterization.

Protocols

MALDI-TOF Mass Spectrometry Protocol

MALDI-TOF MS is a robust technique for determining the molecular weight of PEGylated compounds, offering high sensitivity and speed. It is particularly well-suited for analyzing mixtures and assessing heterogeneity.

4.1.1. Materials

-

This compound conjugate sample

-

MALDI Matrix: Sinapinic acid (for larger molecules >10,000 Da) or α-Cyano-4-hydroxycinnamic acid (HCCA) (for smaller molecules <10,000 Da)

-

Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ultrapure water

-

MALDI target plate

-

Calibrants appropriate for the mass range of the analyte

4.1.2. Sample and Matrix Preparation

-

Sample Solution: Prepare a stock solution of the purified this compound conjugate at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water with 0.1% TFA).

-

Matrix Solution: Prepare a saturated solution of the chosen matrix. For sinapinic acid, dissolve in 50:50 ACN:Water with 0.1% TFA. For HCCA, dissolve in 70:30 ACN:Water with 0.1% TFA.

-

Sample-Matrix Mixture: Mix the sample solution and matrix solution in a 1:1 (v/v) ratio.

4.1.3. MALDI Target Spotting

-

Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

-

Allow the spot to air dry at room temperature, permitting the co-crystallization of the sample and matrix.

4.1.4. Instrumental Analysis

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the appropriate mass range for the expected conjugate. Linear mode is often preferred for large molecules to maximize sensitivity.

-

Optimize the laser power to achieve a good signal-to-noise ratio while minimizing in-source fragmentation.

4.1.5. Data Analysis

-

Calibrate the mass spectrum using known standards.

-

Determine the molecular weight of the this compound conjugate from the m/z of the singly charged ion peak ([M+H]⁺ or [M+Na]⁺).

-

Analyze the peak distribution to assess the heterogeneity of the PEGylated species. The area of each peak can be used to estimate the relative abundance of each species.

ESI-MS Mass Spectrometry Protocol

Electrospray ionization (ESI) is a soft ionization technique that is often coupled with liquid chromatography (LC) for the analysis of PEGylated biomolecules. ESI typically produces multiply charged ions, which can be deconvoluted to determine the molecular weight of the analyte.

4.2.1. Materials

-

This compound conjugate sample

-

Solvents: Acetonitrile (ACN), Formic acid (FA), Ultrapure water

-

LC column suitable for the conjugate (e.g., reversed-phase C4 or C8 for proteins/peptides)

-

ESI-compatible mass spectrometer (e.g., Q-TOF, Orbitrap)

4.2.2. Sample Preparation

-

Prepare a stock solution of the purified this compound conjugate at a concentration of 1 mg/mL in an appropriate solvent (e.g., water or a low-concentration organic solvent).

-

Dilute the sample to a final concentration of 1-10 µM in the initial mobile phase conditions.

4.2.3. LC-ESI-MS Analysis

-

LC Separation:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Inject the sample onto the LC column.

-

Apply a suitable gradient to elute the conjugate.

-

-

ESI-MS Parameters:

-

Set the mass spectrometer to acquire data in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve stable spray and optimal ionization.

-

Acquire data over a mass range that encompasses the expected charge states of the conjugate.

-

4.2.4. Data Analysis

-

Extract the mass spectrum for the chromatographic peak corresponding to the this compound conjugate.

-

The ESI-MS spectrum will show a distribution of multiply charged ions.

-

Use deconvolution software to process the raw spectrum and calculate the neutral molecular mass of the conjugate.

-

For complex spectra, charge-stripping agents can be added post-column to simplify the charge state distribution.

Data Presentation: Quantitative Analysis

The quantitative data obtained from mass spectrometry analysis should be summarized in a clear and structured format.

Table 1: Expected Mass Data for a Hypothetical Peptide-Br-PEG6-C2-acid Conjugate

| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |

| Unconjugated Peptide | 2500.00 | 2500.15 | +0.15 |

| This compound | 417.29 | 417.31 | +0.02 |

| Peptide-Br-PEG6-C2-acid Conjugate | 2917.29 | 2917.50 | +0.21 |

Table 2: Fragmentation Analysis of this compound Linker (Hypothetical Data)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 418.30 ([M+H]⁺) | 374.28 | C2H4O (44.02 Da) |

| 418.30 ([M+H]⁺) | 330.26 | 2 x C2H4O (88.04 Da) |

| 418.30 ([M+H]⁺) | 286.24 | 3 x C2H4O (132.06 Da) |

Note: The fragmentation of PEG chains often results in the characteristic neutral loss of ethylene oxide units (C2H4O).

Advanced Characterization: Tandem MS (MS/MS)

For detailed structural elucidation and confirmation of the conjugation site, tandem mass spectrometry (MS/MS) can be employed. This involves isolating a specific precursor ion (the intact conjugate) and subjecting it to fragmentation.

Figure 2. Tandem MS (MS/MS) workflow for fragmentation analysis.

By analyzing the resulting fragment ions, the specific site of PEGylation on a peptide or protein can be determined. The fragmentation pattern of the PEG linker itself can also confirm its identity.

Conclusion

Mass spectrometry, encompassing both MALDI-TOF and ESI-MS techniques, provides a powerful and versatile platform for the comprehensive characterization of this compound conjugates. The detailed protocols and data analysis strategies outlined in this application note serve as a guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of their PEGylated products. The ability to accurately determine molecular weight, assess heterogeneity, and elucidate structural details is paramount for the successful development of novel and effective therapeutics.

References

Application Note: Structural Elucidation of Br-PEG6-C2-Acid Derivatives using NMR Spectroscopy

Abstract

This application note provides a detailed guide for the structural elucidation of bifunctional polyethylene glycol (PEG) derivatives, specifically Br-PEG6-C2-acid, using nuclear magnetic resonance (NMR) spectroscopy. The protocols outlined herein cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques. This guide is intended to assist researchers in confirming the successful synthesis and purity of such derivatives, which are commonly used as linkers in bioconjugation and drug delivery applications.

Introduction

Polyethylene glycol (PEG) derivatives are widely utilized in the pharmaceutical and biotechnology industries to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The synthesis of heterobifunctional PEGs, such as those possessing a terminal bromine atom for one type of conjugation and a carboxylic acid for another, requires precise structural confirmation. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, including the confirmation of end-group functionalization and the integrity of the PEG backbone.[1][2] This note details the application of ¹H, ¹³C, and 2D NMR for the unambiguous structural assignment of a this compound derivative.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the this compound molecule. These predictions are based on established chemical shift values for polyethylene glycol and the expected influence of the bromo-, ether, and carboxylic acid functionalities. The proposed structure and atom numbering are shown in Figure 1.

Figure 1. Proposed structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~3.81 | t | 2H |

| H-2 | ~3.68 | t | 2H |

| H-3 to H-12 | ~3.65 | m | 20H |

| H-13 | ~3.75 | t | 2H |

| H-14 | ~4.22 | s | 2H |

| -COOH | ~10-12 | br s | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~30.2 |

| C-2 | ~71.5 |

| C-3 to C-12 | ~70.5 |

| C-13 | ~69.8 |

| C-14 | ~68.7 |

| C-15 | ~172.0 |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ can be particularly useful for observing the carboxylic acid proton.[3][4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean 5 mm NMR tube.[5] The sample height in the tube should be approximately 4-5 cm.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Some deuterated solvents are available with TMS already added.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument being used.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

2D COSY (Correlation Spectroscopy):

COSY experiments are used to identify proton-proton couplings within the molecule.

-

Pulse Program: Standard COSY sequence (e.g., 'cosygpmf' on Bruker instruments).

-

Spectral Width: 12-16 ppm in both dimensions.

-

Number of Increments: 256-512 in the indirect dimension (F1).

-

Number of Scans per Increment: 4-8.

2D HSQC (Heteronuclear Single Quantum Coherence):

HSQC experiments correlate directly bonded proton and carbon atoms.

-

Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

-

¹H Spectral Width: 12-16 ppm.

-

¹³C Spectral Width: 160-200 ppm.

-

Number of Increments: 128-256 in the indirect dimension (F1).

-

Number of Scans per Increment: 8-16.

Data Processing and Interpretation

-

1D Spectra:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Reference the spectra using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing them to the predicted values in Tables 1 and 2. The large signal around 3.65 ppm is characteristic of the PEG backbone. The downfield shifted signals will correspond to the protons adjacent to the bromine and the C2-acid moiety.

-

-

2D Spectra:

-

COSY: Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent methylene groups in the PEG chain (e.g., H-1 with H-2, H-2 with H-3, etc.).

-

HSQC: Cross-peaks will link each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra. For example, the proton signal at ~3.81 ppm (H-1) should show a correlation to the carbon signal at ~30.2 ppm (C-1).

-

Visualizations

The following diagrams illustrate the experimental workflow and the logic of spectral interpretation.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural elucidation of complex PEG derivatives like this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently verify the identity and purity of their synthesized molecules. The protocols and expected data presented in this application note serve as a comprehensive guide for scientists and professionals working in drug development and bioconjugation.

References

Application Notes and Protocols for In Vivo Experimental Design Using Br-PEG6-C2-acid Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Proteolysis-Targeting Chimeras (PROTACs) synthesized using the Br-PEG6-C2-acid linker. This linker is a flexible, hydrophilic polyethylene glycol (PEG)-based linker that connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The PEG6 moiety enhances solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.

This document will focus on a representative in vivo application targeting the Bromodomain and Extra-Terminal (BET) family protein BRD4, a well-established therapeutic target in oncology. The principles and protocols described herein can be adapted for other target proteins.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This ternary complex formation between the POI and the E3 ligase facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[2]

Data Presentation

The following tables summarize representative quantitative data from a hypothetical in vivo study of a BRD4-targeting PROTAC utilizing a this compound linker in a human cancer xenograft model.

Table 1: In Vivo Antitumor Efficacy in a Xenograft Model

| Animal Model | Cell Line | Dosage (mg/kg) | Administration Route | Dosing Schedule | Study Duration (Days) | Outcome |

| Nude Mice (nu/nu) | Human Leukemia (MV4-11) | 30 | Intraperitoneal (IP) | Once daily | 21 | Significant tumor growth inhibition (TGI > 80%) |

| Nude Mice (nu/nu) | Human Leukemia (MV4-11) | 10 | Intraperitoneal (IP) | Once daily | 21 | Moderate tumor growth inhibition (TGI ~ 50%) |

| Nude Mice (nu/nu) | Human Leukemia (MV4-11) | Vehicle Control | Intraperitoneal (IP) | Once daily | 21 | Progressive tumor growth |

Table 2: In Vivo Pharmacodynamic Effects in Tumor Tissue

| Animal Model | Treatment Group (mg/kg) | Time Point (post-dose) | Biomarker | Result |

| Nude Mice (nu/nu) | 30 | 24 hours | BRD4 Protein Level | >90% reduction compared to vehicle |

| Nude Mice (nu/nu) | 30 | 24 hours | c-Myc Protein Level | Significant reduction downstream of BRD4 |

| Nude Mice (nu/nu) | 10 | 24 hours | BRD4 Protein Level | ~60% reduction compared to vehicle |

| Nude Mice (nu/nu) | Vehicle Control | 24 hours | BRD4 Protein Level | Baseline levels |

Experimental Protocols

Animal Model and Tumor Implantation

A xenograft model is a standard method for evaluating the in vivo efficacy of anticancer agents.

-

Animal Model: Immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, are commonly used to prevent rejection of human tumor cells.

-

Cell Line: Select a cancer cell line with known dependence on the target protein (e.g., MV4-11 leukemia cells for BRD4).

-

Implantation Procedure:

-

Culture the selected cancer cells under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A 1:1 mixture with Matrigel can support initial tumor growth.

-

Subcutaneously inject 5-10 million cells (in a volume of 100-200 µL) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.

-

Monitor animal body weight and general health throughout the study.

-

PROTAC Formulation and Administration

The formulation is critical for achieving adequate bioavailability of PROTACs, which often have high molecular weights and poor solubility.

-

Formulation: A common vehicle for PEGylated PROTACs for intraperitoneal (IP) or intravenous (IV) administration is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The components should be mixed sequentially, ensuring the PROTAC is fully dissolved.

-

Dosing:

-

Once tumors reach the desired size, randomize mice into vehicle control and treatment groups.

-

Administer the prepared PROTAC formulation or vehicle control via the chosen route (e.g., IP injection) according to the planned dose and schedule. Doses for BET-targeting PROTACs in preclinical models can range from 10 to 100 mg/kg.

-

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Br-PEG6-C2-acid Coupling to Proteins

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the optimal use of Br-PEG6-C2-acid in protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling the "acid" end of this compound to proteins?

A1: The carboxylic acid group of this compound must first be activated, typically using a carbodiimide like EDC in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This amine-reactive intermediate then couples to primary amines (e.g., lysine residues) on the protein. The optimal pH for this NHS ester coupling reaction is between 7.2 and 8.5 , with a pH of 8.3-8.5 often recommended as an ideal starting point[1][2]. This pH range represents a critical balance: it is high enough to ensure that a sufficient proportion of the protein's lysine residues are deprotonated and thus nucleophilic, yet not so high as to cause rapid hydrolysis of the NHS ester, a competing reaction that deactivates the linker[1].

Q2: Which buffers should I use for the NHS ester coupling reaction?

A2: It is crucial to use an amine-free buffer to prevent the buffer from competing with the protein for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers[3][4]. Buffers containing primary amines, such as Tris, are generally not recommended.

Q3: What are the primary competing reactions I should be aware of?

A3: The main competing reaction for the NHS ester coupling is hydrolysis , where water attacks the NHS ester, regenerating the carboxylic acid and rendering the linker inactive for amine conjugation. The rate of hydrolysis increases significantly with increasing pH. For the bromo-PEG end, the primary competing reaction is the alkylation of other nucleophilic amino acid side chains besides the intended target.

Q4: Can the bromo- end of the linker react with my protein?

A4: Yes, the bromo- end of the this compound linker is an alkylating agent that can react with nucleophilic residues on the protein. Its primary target is the thiol group of cysteine residues. However, side reactions can occur with other nucleophilic residues such as the imidazole ring of histidine , the thioether of methionine , and the ε-amino group of lysine , particularly at alkaline pH.

Q5: How can I selectively target either the amines (lysine) or thiols (cysteine) on my protein with this bifunctional linker?

A5: Selective targeting can be achieved by a two-step sequential conjugation and careful control of the reaction pH.

-

To target amines first: Activate the carboxylic acid to an NHS ester and react with the protein at pH 7.2-8.5. Then, adjust the pH to favor the subsequent reaction of the bromo- group with thiols, if desired.

-

To target thiols first: The bromo- end can react with cysteines. This reaction is generally more selective for thiols over other nucleophiles at a pH range of approximately 7.0-8.5. After the thiol reaction, the pH can be adjusted for the subsequent activation and coupling of the carboxylic acid to amines.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency of the NHS Ester

| Potential Cause | Recommended Solution |

| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. |

| Incorrect Buffer | Use an amine-free buffer such as PBS, sodium bicarbonate, HEPES, or borate. Avoid Tris-based buffers. |

| Hydrolysis of NHS Ester | Prepare the activated NHS ester solution immediately before use. Avoid storing it in aqueous solutions. If using a stock solution in an anhydrous solvent like DMSO or DMF, ensure the solvent is dry and add it to the reaction mixture just before starting the conjugation. |

| Low Reagent Concentration | Increase the molar excess of the activated this compound linker relative to the protein. A 5- to 20-fold molar excess is a common starting point. |

| Steric Hindrance | The target lysine residues may be in a sterically hindered location on the protein. Consider using a longer PEG linker if available. |

Issue 2: Unintended Cross-linking of the Protein

| Potential Cause | Recommended Solution |

| Simultaneous reaction of both ends of the linker | Employ a two-step sequential conjugation protocol. First, react one end of the linker with the protein under optimal conditions for that reaction, then purify the singly-conjugated protein before proceeding with the second reaction. |

| Non-selective reaction of the bromo- end | Carefully control the pH. To favor cysteine alkylation and minimize reactions with lysine and histidine, maintain a pH around 7.0-8.5. Reactions at pH values above 8.5 are more likely to result in modification of lysine and other amines. |

Data Presentation

Table 1: pH-Dependence of NHS Ester Hydrolysis

This table illustrates the significant impact of pH on the stability of the NHS ester. As the pH increases, the half-life of the NHS ester decreases, meaning it is more rapidly hydrolyzed and inactivated.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | |

| 8.0 | 25 | ~1 hour | |

| 8.6 | 4 | 10 minutes |

Table 2: pH-Dependence of Nucleophilic Reactions with this compound

This table provides a guide to the pH-dependent reactivity of the two functional ends of the this compound linker with different amino acid residues.

| Functional Group of Linker | Target Amino Acid | Optimal pH Range for Reaction | Notes |

| NHS Ester (from -C2-acid) | Lysine (primary amine) | 7.2 - 8.5 | Reaction rate increases with pH, but so does hydrolysis of the NHS ester. |

| Bromo- (Br-) | Cysteine (thiol) | 7.0 - 8.5 | Thiolates (deprotonated thiols) are the reactive species, favored at higher pH. |

| Bromo- (Br-) | Lysine (primary amine) | > 8.5 | Reaction is generally slower than with thiols. Becomes more significant at higher pH. |

| Bromo- (Br-) | Histidine (imidazole) | ~6.0 - 8.0 | Reactivity is dependent on the deprotonation of the imidazole ring. |

| Bromo- (Br-) | Methionine (thioether) | Can react, less pH-dependent | Generally a slower reaction than with other nucleophiles. |

Experimental Protocols

Protocol 1: Two-Step Activation of Carboxylic Acid to NHS Ester for Amine Coupling

This protocol describes the activation of the carboxylic acid end of this compound and its subsequent conjugation to protein amines.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Reaction Buffer: 0.1 M sodium phosphate, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Prepare Solutions:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

-

-

Activate the PEG Linker:

-

In a separate tube, add a desired molar excess of the this compound stock solution.

-

Add EDC and NHS (or Sulfo-NHS) to the PEG linker solution. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the PEG linker.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Protein:

-

Add the activated Br-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% to maintain protein stability.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Mandatory Visualizations

Caption: Experimental workflow for the coupling of this compound to protein amines.

Caption: Logical relationship between pH, amine reactivity, and NHS ester hydrolysis.

References

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 3. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

Technical Support Center: Enhancing the Solubility of Br-PEG6-C2-Acid Based PROTACs

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs utilizing a Br-PEG6-C2-acid linker.

Frequently Asked Questions (FAQs)

Q1: My this compound based PROTAC has poor aqueous solubility. Isn't the PEG linker supposed to improve this?

A1: Yes, the polyethylene glycol (PEG) component of the linker is incorporated to enhance hydrophilicity and aqueous solubility. However, the overall solubility of a PROTAC is a complex property influenced by the two ligands (the warhead and the E3 ligase binder) and the entire linker structure. PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility, and the hydrophilicity of a PEG6 chain may not be sufficient to counteract the lipophilicity of the rest of the molecule.

Q2: What is the significance of the "C2-acid" portion of the linker for my PROTAC's solubility?

A2: The carboxylic acid moiety introduces a pH-dependent ionization site. At pH values above the pKa of the carboxylic acid (typically around 4-5), the acid group will be deprotonated to a carboxylate, which is significantly more water-soluble. Conversely, at pH values below the pKa, the carboxylic acid will be in its neutral, less soluble form. This property can be leveraged to enhance solubility in specific buffer systems.

Q3: How does the terminal bromide in the "this compound" linker affect the final PROTAC's solubility?

A3: In the context of the final PROTAC molecule, the bromide is typically displaced during synthesis when the linker is conjugated to one of the ligands. Therefore, it is not present in the final structure and does not directly impact the solubility of the PROTAC you are experimenting with. Its primary role is as a reactive handle during the chemical synthesis process.

Q4: What are the primary strategies to improve the solubility of my PROTAC for in vitro assays?

A4: The main approaches include optimizing the buffer conditions (especially pH), using co-solvents, and employing formulation techniques such as creating amorphous solid dispersions (ASDs) or using cyclodextrins to form inclusion complexes.

Troubleshooting Guide